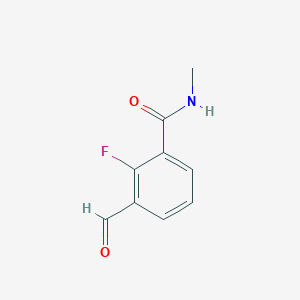
2-fluoro-3-formyl-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position, a formyl group at the third position, and an N-methyl group on the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-formyl-N-methylbenzamide typically involves the following steps:
Nucleophilic Fluorination:
Formylation: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
N-Methylation: The N-methyl group can be introduced through methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-fluoro-3-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: 2-fluoro-3-carboxy-N-methylbenzamide.
Reduction: 2-fluoro-3-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-fluoro-3-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-fluoro-3-formyl-N-methylbenzamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The formyl group can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both donor and acceptor. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
2-fluoro-N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-formyl-N-methylbenzamide: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-fluoro-3-hydroxy-N-methylbenzamide: Has a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
2-fluoro-3-formyl-N-methylbenzamide is unique due to the presence of both the fluorine and formyl groups, which impart distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in various research applications.
生物活性
2-Fluoro-3-formyl-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H10FNO |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with an appropriate formylating agent such as formic acid or an equivalent reagent under controlled conditions. The reaction yields the desired formyl derivative, which can be further purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that derivatives of benzamide, including this compound, exhibit notable anticancer activities. For instance, a study on related benzamide derivatives demonstrated their efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced cell proliferation in cancerous tissues .
- Receptor Modulation : It may also act as a modulator for certain receptors involved in cell signaling pathways, thus affecting cellular responses to growth factors .
Case Studies
- In Vitro Studies : In a series of in vitro assays, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
- Animal Models : In vivo studies using mouse models have shown that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The compound's ability to penetrate biological membranes suggests potential for effective systemic delivery .
Comparative Analysis
Comparing this compound to other benzamide derivatives reveals unique properties that enhance its biological activity:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 10 - 20 |
| Benzamide Derivative A | Anticancer | 15 - 25 |
| Benzamide Derivative B | Anticancer | 20 - 30 |
属性
分子式 |
C9H8FNO2 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC 名称 |
2-fluoro-3-formyl-N-methylbenzamide |
InChI |
InChI=1S/C9H8FNO2/c1-11-9(13)7-4-2-3-6(5-12)8(7)10/h2-5H,1H3,(H,11,13) |
InChI 键 |
XCFPDGGAUQUUHL-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC(=C1F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















